molecular formula C4H6N2O3S B8566722 3-Nitrosothiazolidin-2-carboxylic acid

3-Nitrosothiazolidin-2-carboxylic acid

Cat. No. B8566722
M. Wt: 162.17 g/mol
InChI Key: VFCRDXGXUQGTHT-UHFFFAOYSA-N
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Patent
US07812014B2

Procedure details

To a suspension of thiazolidine-2-carboxylic acid (39.9 g, 0.30 mol) in 1,000 ml of acetic acid was added a solution of 31.0 g (0.45 mol) of sodium nitrite in 500 ml of water over 13 minutes at room temperature and stirred for 5 hours. The reaction solution was concentrated under reduced pressure. Acetone (500 ml) was added to the residue and the precipitate was filtered through a pad of Celite. The pad was washed with acetone (500 ml). The filtrate was concentrated under reduced pressure to dryness and crude 3-nitrosothiazolidin-2-carboxylic acid was obtained as a yellow solid.
Quantity
39.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:5][CH2:4][NH:3][CH:2]1[C:6]([OH:8])=[O:7].[N:9]([O-])=[O:10].[Na+]>C(O)(=O)C.O>[N:9]([N:3]1[CH2:4][CH2:5][S:1][CH:2]1[C:6]([OH:8])=[O:7])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
39.9 g
Type
reactant
Smiles
S1C(NCC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
31 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Acetone (500 ml) was added to the residue
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered through a pad of Celite
WASH
Type
WASH
Details
The pad was washed with acetone (500 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to dryness

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N(=O)N1C(SCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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